2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
Description
Synthesis Analysis
The synthesis of related compounds involves diastereoselective alkylation processes, demonstrating the complexity and precision required in creating specific enantiomers with high diastereoselectivity. A practical synthesis for a related compound utilized diastereoselective alkylation of (+)-nopinone, formation of O-methyl oxime, and reduction with NaBH4−AlCl3, highlighting the intricate steps involved in achieving the desired stereochemistry (T. Hida et al., 2009).
Molecular Structure Analysis
Investigations into the molecular complexes of hydroxy host systems with alcohols, and the structural determination through X-ray crystallography, provide insights into the molecular architecture and interactions of such compounds. The study of molecular complexes has revealed detailed structural information, emphasizing the importance of hydrogen bonding and molecular orientation in defining the properties of these complexes (F. Toda et al., 1985).
Chemical Reactions and Properties
The electrochemical oxidation of polycyclic cyclopropanes and related compounds offers a novel synthesis route for certain alcohols, showcasing the diverse chemical reactions these compounds can undergo. This method provides an efficient pathway to produce compounds with complex structures, illustrating the versatility of chemical reactions in manipulating molecular structures for desired outcomes (T. Uchida et al., 1990).
Physical Properties Analysis
The physical properties of complexes formed between beta-cyclodextrin derivatives and other compounds have been extensively studied, highlighting the significance of intermolecular interactions in determining physical characteristics. These studies provide valuable information on how the inclusion of certain moieties affects the overall physical properties of the compound (A. Green et al., 1991).
Chemical Properties Analysis
Research into the chemical properties, such as the fragrance material review on related compounds, underscores the vast range of chemical behaviors exhibited by these molecules. Understanding the toxicologic and dermatologic aspects of these compounds, even when not directly related to drug use, is crucial for comprehensively grasping their chemical nature (D. Mcginty et al., 2010).
Future Directions
The future directions for “2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol” could involve its use in the development of new synthetic approaches for direct access to functionalized bicycloheptanes . These compounds are critical for target-oriented and diversity-oriented syntheses of biologically significant molecules .
Mechanism of Action
Target of Action
The compound 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol, also known as 3GJ6TJ5GIN, is a synthetic CB2-selective agonist . The primary target of this compound is the CB2 receptor, which is predominantly located on immune and inflammatory cells .
Mode of Action
As a CB2 agonist, 3GJ6TJ5GIN binds to CB2 receptors, leading to their activation . This activation inhibits autoimmune and inflammatory processes, thereby potentially providing therapeutic benefits for treating pain, autoimmune, and inflammatory disorders .
Biochemical Pathways
The activation of CB2 receptors by 3GJ6TJ5GIN can affect various biochemical pathways involved in pain perception and immune response . .
Result of Action
The activation of CB2 receptors by 3GJ6TJ5GIN can lead to the inhibition of autoimmune and inflammatory processes . This suggests that the compound could have potential therapeutic applications in the treatment of chronic pain and autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .
properties
IUPAC Name |
2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRVMCSPZAMFKV-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188452 | |
Record name | 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol | |
CAS RN |
133001-09-9 | |
Record name | 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133001-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydronopol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133001099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-yl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3GJ6TJ5GIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJ6TJ5GIN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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